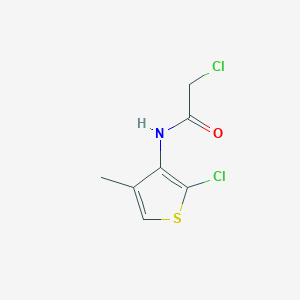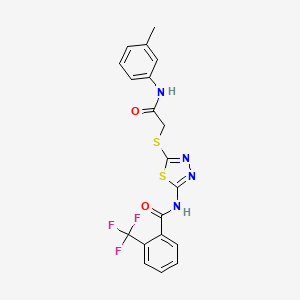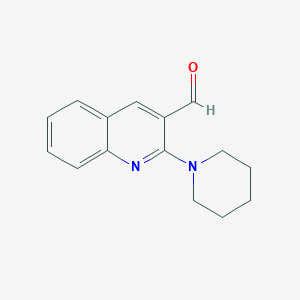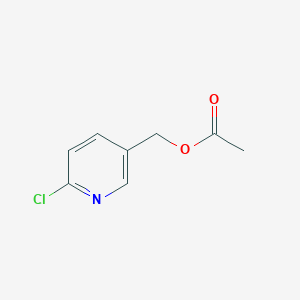![molecular formula C24H22N2O3 B2542856 3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-71-0](/img/structure/B2542856.png)
3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione" is a derivative of the chromeno[2,3-d]pyrimidine family, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. These compounds are characterized by a fused ring structure that combines a benzopyran (chromene) ring and a pyrimidine ring. The specific compound mentioned includes additional benzyl and cyclohexyl substituents, which may influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidine derivatives can be achieved through various methods. One approach involves the treatment of 3-methyl-6-phenoxyuracils with the Vilsmeier reagent to yield 5-formyluracils, followed by dehydrative cyclization using polyphosphoric acid to produce 3-methyl-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones . Another method reported the synthesis of spiro[chromeno[2,3-d]pyrimidine] derivatives via a three-component reaction involving isatin derivatives, cyclohexane-1,3-diones, and 2-hydroxy-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ones, using 12-tungstophosphoric acid as a catalyst . Additionally, a one-pot, three-component reaction has been described for the synthesis of 1H-chromeno[2,3-d]pyrimidine-5-carboxamide derivatives, involving an isocyanide, barbituric acid, and a salicylaldehyde .
Molecular Structure Analysis
The molecular structure of chromeno[2,3-d]pyrimidine derivatives is characterized by a nearly planar pyrimidine ring, with substituents at various positions that can influence the overall geometry and electronic properties of the molecule. For instance, in a related compound, the benzene ring is nearly perpendicular to the pyrimidine ring, indicating potential for diverse intermolecular interactions .
Chemical Reactions Analysis
Chromeno[2,3-d]pyrimidine derivatives have been shown to exhibit strong oxidizing power, as demonstrated by their ability to oxidize benzyl alcohol to benzaldehyde under neutral conditions . This suggests that the compound may also participate in oxidation reactions, although the presence of specific substituents could modify its reactivity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione" are not explicitly detailed in the provided papers, related chromeno[2,3-d]pyrimidine derivatives generally exhibit properties such as good yields and operational simplicity in their synthesis . The presence of different functional groups and substituents can significantly affect properties like solubility, melting point, and stability, which are important for potential pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Research in medicinal chemistry often explores compounds with unique structures like 3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione for their potential therapeutic benefits. Compounds with similar structural frameworks have been investigated for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The exploration of such compounds can lead to the development of novel therapeutic agents with specific mechanisms of action against various diseases. For instance, the study on chromeno[2,3-c]pyrrol-9(2H)-ones as selective and orally bioavailable inhibitors against phosphodiesterase 5 highlights the potential of structurally related compounds in treating conditions like pulmonary arterial hypertension (Wu et al., 2017).
Environmental and Toxicological Studies
Compounds similar to 3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione are also subjects of environmental and toxicological research. Studies often focus on the environmental presence of polycyclic aromatic hydrocarbons (PAHs) and their metabolites, examining the health risks associated with exposure. Such research is crucial for understanding the environmental impact of chemical compounds and their potential toxicological effects on human health. For example, the study on the determination of PAHs in the urine of coke oven workers by headspace solid phase microextraction and gas chromatography-mass spectrometry sheds light on occupational exposure to toxic compounds (Waidyanatha et al., 2003).
properties
IUPAC Name |
3-benzyl-2-cyclohexylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-21-18-13-7-8-14-19(18)29-23-20(21)24(28)26(15-16-9-3-1-4-10-16)22(25-23)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCJEFWKCJBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2542773.png)
![2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2542774.png)



![Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B2542780.png)
![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2542783.png)

![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2542792.png)

![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)